[4-(4-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a 4,5-dimethyl-3-thienyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Chlorobenzyl Group: The piperazine ring is then substituted with a 4-chlorobenzyl group using appropriate reagents and conditions.
Attachment of 4,5-Dimethyl-3-Thienyl Methanone: The final step involves the attachment of the 4,5-dimethyl-3-thienyl methanone moiety to the substituted piperazine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is not fully elucidated. it is believed to interact with specific molecular targets, possibly involving the inhibition of enzymes or receptors. The piperazine ring may play a role in binding to biological macromolecules, while the thienyl methanone moiety could contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison:
- Structural Differences: The presence of different substituents on the piperazine ring and variations in the attached moieties.
- Unique Properties: 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of a 4-chlorobenzyl group and a 4,5-dimethyl-3-thienyl methanone moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN2OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(2)23-12-17(13)18(22)21-9-7-20(8-10-21)11-15-3-5-16(19)6-4-15/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
FWZBYAMRGUQIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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